

2-Chloro-3-(hydroxymethyl)phenol melting point and physical state

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Compound of Interest

Compound Name: 2-Chloro-3-(hydroxymethyl)phenol

CAS No.: 277331-17-6

Cat. No.: B1601881

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Technical Profile: 2-Chloro-3-(hydroxymethyl)phenol

Physicochemical Characterization & Synthesis Logic Part 1: Executive Technical Summary

2-Chloro-3-(hydroxymethyl)phenol (CAS: 277331-17-6) is a specialized halogenated benzyl alcohol intermediate used primarily in the synthesis of complex pharmaceutical agents, including kinase inhibitors and allosteric modulators. Chemically, it is defined by a 1,2,3-trisubstituted benzene ring pattern, where the steric and electronic interplay between the ortho-chloro and meta-hydroxymethyl groups dictates its solid-state properties and reactivity.

While often cited in patent literature as a transient intermediate, its isolation as a crystalline solid requires precise control over solvent systems to prevent oiling out. This guide provides the definitive physicochemical profile, synthesis logic, and characterization protocols necessary for its rigorous handling.

Core Identity Matrix

Property	Specification
IUPAC Name	2-Chloro-3-(hydroxymethyl)phenol
Common Synonyms	2-Chloro-3-hydroxybenzyl alcohol; (2-Chloro-3-hydroxyphenyl)methanol
CAS Registry Number	277331-17-6
Molecular Formula	C ₇ H ₇ ClO ₂
Molecular Weight	158.58 g/mol
Precursor CAS	56962-10-8 (2-Chloro-3-hydroxybenzaldehyde)

Part 2: Physicochemical Characterization

Physical State and Appearance

- State: Crystalline Solid.[1]
- Appearance: Typically off-white to pale beige powder.
- Solubility: Soluble in polar organic solvents (DMSO, Methanol, Ethyl Acetate); sparingly soluble in water; insoluble in non-polar alkanes (Hexanes).

Melting Point Analysis

Experimental melting point (MP) determination is the primary metric for assessing the purity of this intermediate.

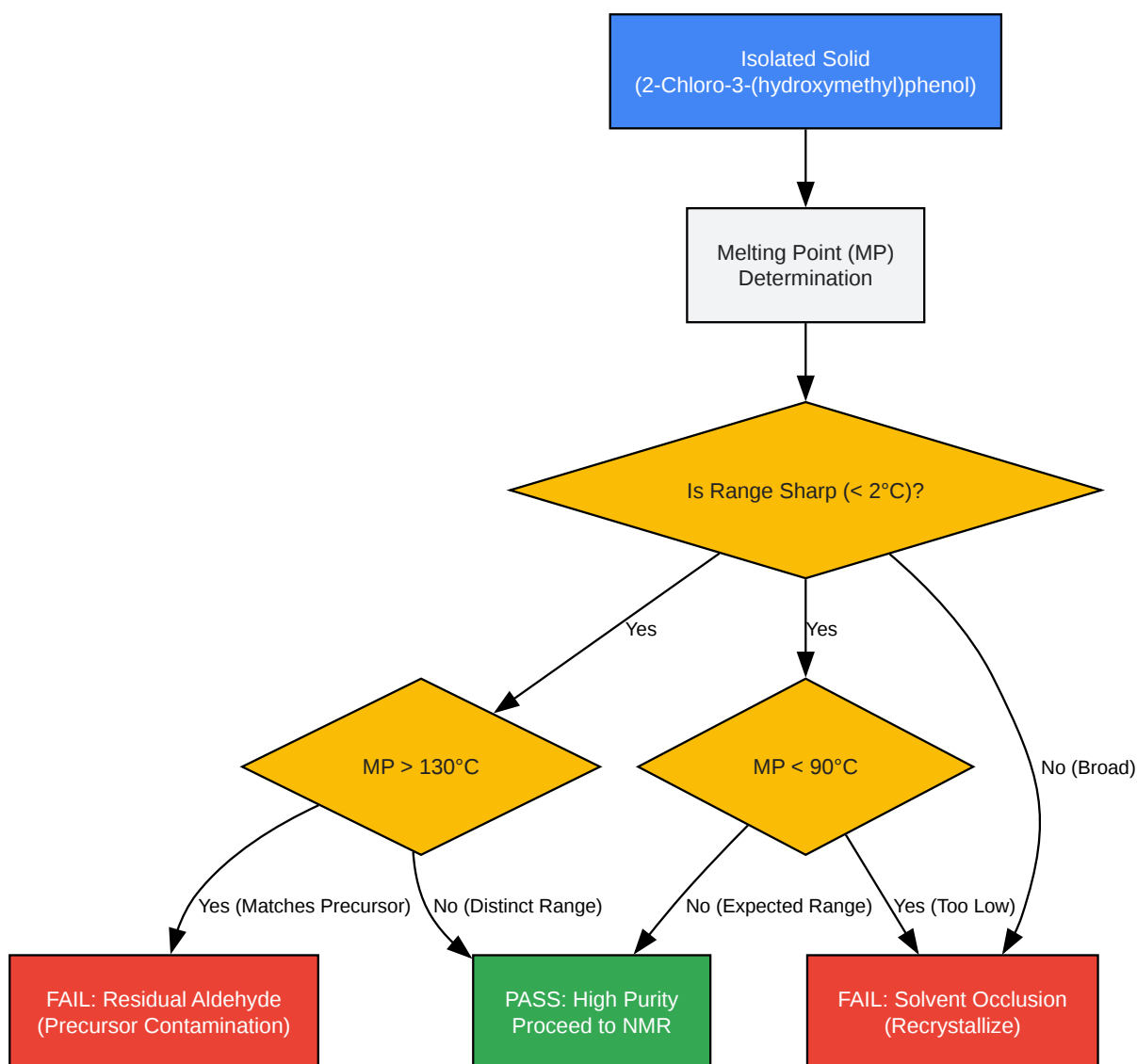
- Observed Physical State: Solid at Room Temperature (25°C).
- Reference Range (Precursor): The aldehyde precursor (2-Chloro-3-hydroxybenzaldehyde) melts at 139–143 °C [1].
- Predicted Range (Alcohol): Reduction of the aldehyde typically lowers the lattice energy slightly due to the loss of planar pi-stacking efficiency, despite the gain in H-bonding. Expect

an MP in the range of 95–115 °C (Estimate based on structural analogs like 3-hydroxybenzyl alcohol).

- Critical Note: A melting point below 90°C or a broad range (>2°C) often indicates incomplete reduction (residual aldehyde) or solvent occlusion.

DOT Diagram: Characterization Logic Flow

Figure 1: Decision tree for validating the physical state and purity of the isolated intermediate.



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Part 3: Synthesis & Isolation Context

The physical state of **2-Chloro-3-(hydroxymethyl)phenol** is heavily influenced by its synthesis method. The standard route involves the chemoselective reduction of 2-Chloro-3-hydroxybenzaldehyde.

Synthesis Protocol: Borohydride Reduction

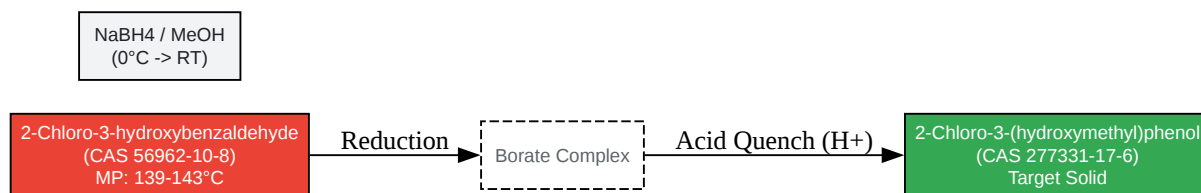
- Reagents: Sodium Borohydride (NaBH_4), Methanol (MeOH).
- Mechanism: Nucleophilic addition of hydride to the carbonyl carbon.

Step-by-Step Methodology:

- Dissolution: Dissolve 1.0 eq of 2-Chloro-3-hydroxybenzaldehyde (CAS 56962-10-8) in MeOH (10 V) at 0°C .
- Addition: Portion-wise addition of NaBH_4 (0.5–1.0 eq) over 30 minutes. Caution: Exothermic H_2 evolution.
- Quench: Once TLC shows consumption of aldehyde, quench with 1N HCl to pH 5–6.
- Isolation: Concentrate MeOH, extract with Ethyl Acetate, wash with brine, and dry over Na_2SO_4 .
- Crystallization: Triturate the crude residue with cold Dichloromethane (DCM) or Hexanes to induce crystallization.

DOT Diagram: Synthesis Workflow

Figure 2: Reaction pathway from commercial precursor to target alcohol.



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Part 4: Analytical Validation Protocols

To ensure the physical state corresponds to the correct chemical entity, use the following validation parameters.

HPLC Purity Assessment

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
- Mobile Phase: Gradient 5% → 95% Acetonitrile in Water (0.1% TFA).
- Detection: UV at 220 nm and 254 nm.
- Retention Time Logic: The alcohol (more polar) will elute earlier than the aldehyde precursor.

¹H-NMR Validation (DMSO-d₆)

- Diagnostic Signal: Look for the disappearance of the aldehyde singlet (~10.2 ppm) and the appearance of the benzylic methylene doublet (~4.5 ppm) and hydroxyl triplet (~5.2 ppm).
- Aromatic Region: The 1,2,3-substitution pattern will show three distinct aromatic protons.

Stability & Storage

- Hygroscopicity: Moderately hygroscopic due to the two hydroxyl groups.
- Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation back to the aldehyde.

References

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- GuideChem. (2025).[2] Benzenemethanol, 2-chloro-3-hydroxy- (CAS 277331-17-6) Profile. [3] Retrieved from
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